molecular formula C9H10ClNO3 B13174389 1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene

1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene

Cat. No.: B13174389
M. Wt: 215.63 g/mol
InChI Key: ZPJDUCCGHJSTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, two methyl groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene typically involves the chloromethylation of 2,4-dimethyl-5-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of advanced purification techniques such as distillation or crystallization ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with SnCl₂ in HCl.

    Oxidation: KMnO₄ in an alkaline medium or H₂CrO₄ in an acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2,4-dimethyl-5-amino-1-(chloromethoxy)benzene.

    Oxidation: Formation of 2,4-dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular components such as proteins, enzymes, or DNA, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethoxy)-2,4-dimethylbenzene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-(Chloromethoxy)-2,4-dinitrobenzene: Contains an additional nitro group, which may enhance its reactivity and potential biological effects.

    1-(Methoxymethoxy)-2,4-dimethyl-5-nitrobenzene: The chloromethoxy group is replaced by a methoxymethoxy group, altering its chemical properties.

Uniqueness

1-(Chloromethoxy)-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

1-(chloromethoxy)-2,4-dimethyl-5-nitrobenzene

InChI

InChI=1S/C9H10ClNO3/c1-6-3-7(2)9(14-5-10)4-8(6)11(12)13/h3-4H,5H2,1-2H3

InChI Key

ZPJDUCCGHJSTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OCCl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.